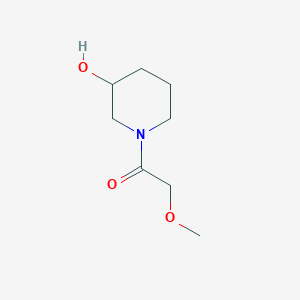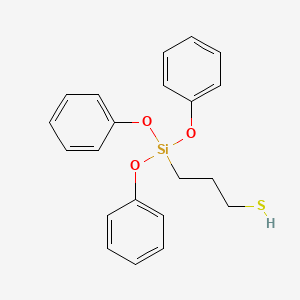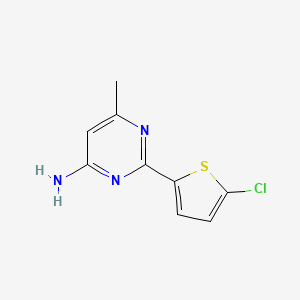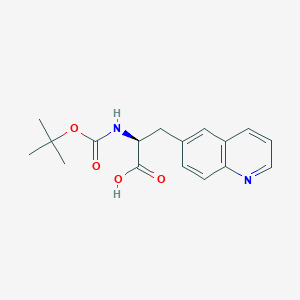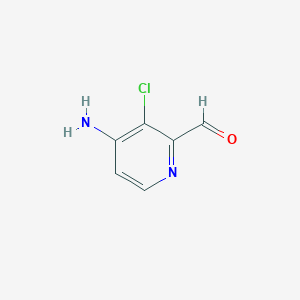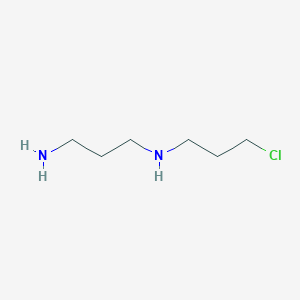![molecular formula C41H47N5O13S2 B13440754 4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate](/img/structure/B13440754.png)
4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate is a complex organic compound known for its applications in various scientific fields. This compound is particularly notable for its role in studying protein-protein interactions through crosslinking mass spectrometry.
準備方法
The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate involves multiple steps. One common method includes the reaction of alkyl 4-aminobenzoates with maleic anhydride to form alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates. These intermediates are then treated with secondary amines to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and xanthenyl moieties. Common reagents used in these reactions include maleic anhydride, secondary amines, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate is widely used in scientific research, particularly in the study of protein-protein interactions. It serves as a crosslinker in mass spectrometry, allowing researchers to analyze the structural dynamics of protein complexes . This compound is also used in the development of novel cross-linking strategies for fast and accurate identification of cross-linked peptides .
作用機序
The compound exerts its effects by targeting specific amino acid residues in proteins, forming covalent bonds that stabilize protein complexes. The crosslinking process involves the formation of cleavable bonds adjacent to the central sulfoxide, which can be identified through mass spectrometry . This mechanism allows for the detailed analysis of protein structures and interactions.
類似化合物との比較
Similar compounds include:
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another crosslinker used in mass spectrometry for studying protein-protein interactions.
4-(3-Dialkylamino-2,5-dioxopyrrolidin-1-yl)benzoic acid esters: These compounds share similar structural features and are used in organic synthesis.
2,5-Dioxopyrrolidin-1-yl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate: Used in various chemical reactions and studies.
The uniqueness of 4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate lies in its specific application in crosslinking mass spectrometry, providing complementary data to other crosslinkers and enabling the study of complex protein interactions .
特性
分子式 |
C41H47N5O13S2 |
|---|---|
分子量 |
882.0 g/mol |
IUPAC名 |
4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-[4-(4-sulfobutyl)piperazin-1-ium-1-ylidene]-6-[4-(4-sulfobutyl)piperazin-1-yl]xanthen-9-yl]benzoate |
InChI |
InChI=1S/C41H47N5O13S2/c47-37-11-12-38(48)46(37)59-41(51)28-5-8-31(40(49)50)34(25-28)39-32-9-6-29(44-19-15-42(16-20-44)13-1-3-23-60(52,53)54)26-35(32)58-36-27-30(7-10-33(36)39)45-21-17-43(18-22-45)14-2-4-24-61(55,56)57/h5-10,25-27H,1-4,11-24H2,(H2-,49,50,52,53,54,55,56,57) |
InChIキー |
LCZWJHWOWGXXIY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+]5CCN(CC5)CCCCS(=O)(=O)O)C=C4OC6=C3C=CC(=C6)N7CCN(CC7)CCCCS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


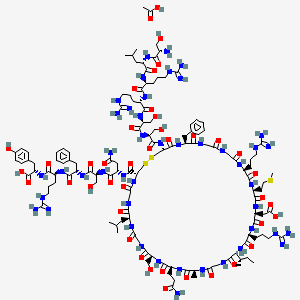

![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)


